The compound (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a complex organic molecule characterized by its diverse functional groups, including imidazole, piperazine, and methylthio moieties. This compound is identified by its CAS number 1189909-55-4 and has a molecular formula of C23H26ClN4O3 with a molecular weight of 477.4 g/mol. It has garnered attention in scientific research due to its potential pharmacological applications.
This compound falls under the category of pharmaceutical intermediates and potential therapeutic agents, primarily due to its structural components that suggest activity against various biological targets. Its classification is supported by its structural similarity to known pharmacophores utilized in medicinal chemistry.
The synthesis of (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves several key steps:
The synthesis may require specific reagents such as bases (e.g., sodium hydroxide) and solvents (e.g., methanol) under controlled temperature conditions to optimize yields. Reaction monitoring can be performed using techniques like thin-layer chromatography.
The molecular structure of the compound features multiple rings and functional groups that contribute to its chemical properties:
The compound's structural representation can be described using SMILES notation: COc1ccc(CC(=O)N2CCN(c3nccn3-c3cccc(Cl)c3)CC2)cc1OC.Cl, which indicates the arrangement of atoms and bonds within the molecule .
This compound can undergo various chemical reactions typical for its functional groups:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various haloalkanes for substitution reactions. The products of these reactions can lead to modified analogs with potentially different biological activities.
The mechanism of action for (4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride likely involves interaction with specific biological targets such as enzymes or receptors:
While specific data on density, boiling point, or melting point are not readily available, the presence of multiple functional groups suggests moderate solubility in polar solvents due to the piperazine component.
(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride shows promise in several scientific fields:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: